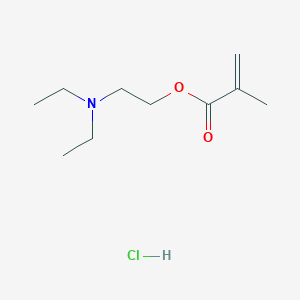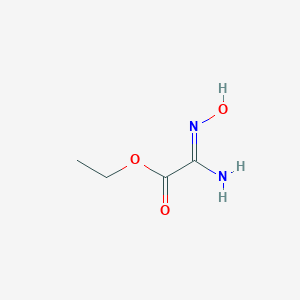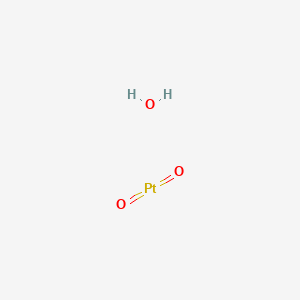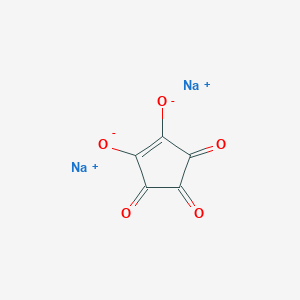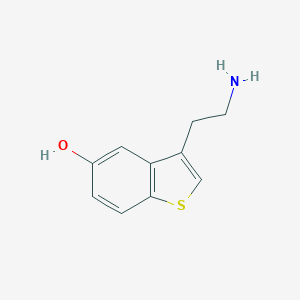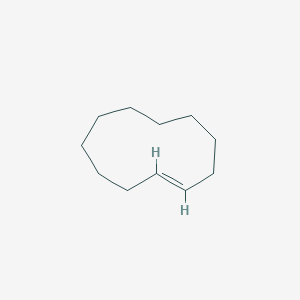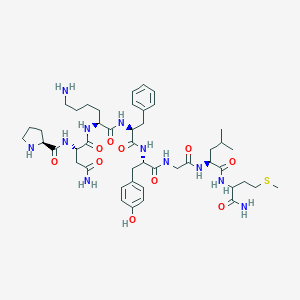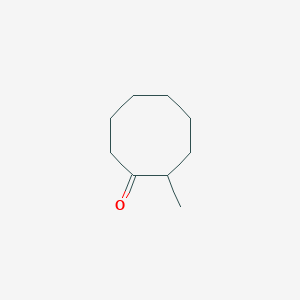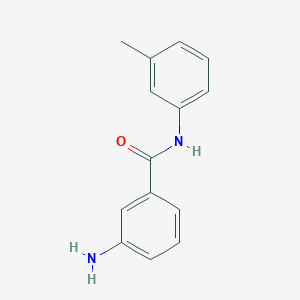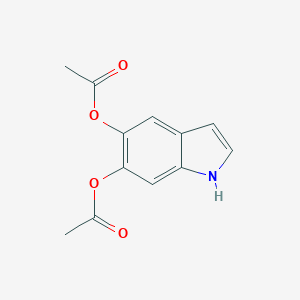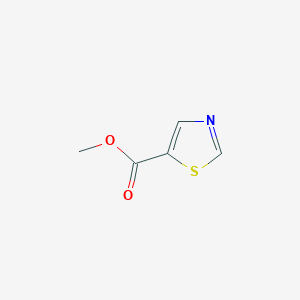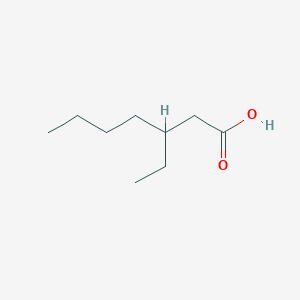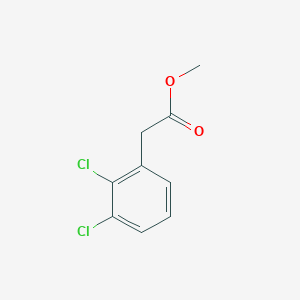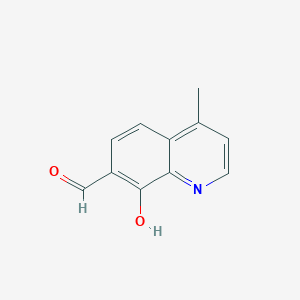
8-Hydroxy-4-methylquinoline-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-4-methylquinoline-7-carbaldehyde, also known as 8-HMQ, is a versatile organic compound that has gained significant attention in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound, and is widely used as a chelating agent in analytical chemistry, biochemistry, and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 8-Hydroxy-4-methylquinoline-7-carbaldehyde is based on its ability to form stable metal complexes with metal ions. The metal complexes formed by 8-Hydroxy-4-methylquinoline-7-carbaldehyde can interact with various biological molecules, such as proteins and nucleic acids, and modulate their functions. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
Biochemische Und Physiologische Effekte
8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have various biochemical and physiological effects, depending on the metal ion it chelates and the biological system it interacts with. For example, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have antioxidant properties by chelating iron ions, which can generate reactive oxygen species in biological systems. Furthermore, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has been shown to have neuroprotective effects by chelating zinc ions, which can contribute to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-Hydroxy-4-methylquinoline-7-carbaldehyde has several advantages for lab experiments, including its high stability and solubility in various solvents. It is also relatively easy to synthesize and has a low cost. However, 8-Hydroxy-4-methylquinoline-7-carbaldehyde has some limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new analytical methods for the detection and quantification of metal ions using 8-Hydroxy-4-methylquinoline-7-carbaldehyde as a chelating agent. Additionally, the development of new synthetic methods for 8-Hydroxy-4-methylquinoline-7-carbaldehyde and its derivatives can lead to the discovery of new properties and applications.
Conclusion:
In conclusion, 8-Hydroxy-4-methylquinoline-7-carbaldehyde is a versatile organic compound with various scientific research applications. Its ability to form stable metal complexes makes it a valuable tool for analytical chemistry, biochemistry, and pharmaceuticals. The future directions for the scientific research of 8-Hydroxy-4-methylquinoline-7-carbaldehyde are promising and can lead to the discovery of new properties and applications.
Synthesemethoden
The synthesis of 8-Hydroxy-4-methylquinoline-7-carbaldehyde involves the reaction of 8-hydroxyquinoline with paraformaldehyde in the presence of a strong acid catalyst. The reaction proceeds via a condensation reaction, which results in the formation of 8-Hydroxy-4-methylquinoline-7-carbaldehyde. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-4-methylquinoline-7-carbaldehyde has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmaceuticals. It is commonly used as a chelating agent to form metal complexes, which can be used for the detection and quantification of metal ions in various samples. 8-Hydroxy-4-methylquinoline-7-carbaldehyde has also been used as a fluorescent probe for the detection of zinc ions in biological systems.
Eigenschaften
CAS-Nummer |
13785-26-7 |
|---|---|
Produktname |
8-Hydroxy-4-methylquinoline-7-carbaldehyde |
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
8-hydroxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-12-10-9(7)3-2-8(6-13)11(10)14/h2-6,14H,1H3 |
InChI-Schlüssel |
LXTBATDLJYJYLU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
Kanonische SMILES |
CC1=C2C=CC(=C(C2=NC=C1)O)C=O |
Synonyme |
7-Quinolinecarboxaldehyde,8-hydroxy-4-methyl-(8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



